Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate
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Overview
Description
Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate is an organic compound that belongs to the class of azido compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an azido group, which is a functional group consisting of three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azido-3-(furan-2-yl)prop-2-enoate typically involves the reaction of ethyl 2-bromo-3-(furan-2-yl)prop-2-enoate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the bromine atom with the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Sodium azide in DMF.
Cycloaddition Reactions: Copper(I) catalysts for Huisgen cycloaddition.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Ethyl 2-amino-3-(furan-2-yl)prop-2-enoate.
Scientific Research Applications
Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry:
Bioconjugation: The azido group allows for the conjugation of the compound to biomolecules, facilitating the study of biological processes.
Mechanism of Action
The mechanism of action of ethyl 2-azido-3-(furan-2-yl)prop-2-enoate primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. The furan ring provides additional sites for reactivity and can influence the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: This compound features a cyano group instead of an azido group, leading to different reactivity and applications.
Ethyl 3-(furan-2-yl)propionate: Lacks the azido group, making it less reactive in cycloaddition and substitution reactions.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its physical properties and reactivity.
Properties
IUPAC Name |
ethyl 2-azido-3-(furan-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-14-9(13)8(11-12-10)6-7-4-3-5-15-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGGOTCOSKXYLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696730 |
Source
|
Record name | Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35355-49-8 |
Source
|
Record name | Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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